Ethyl piperate

Description

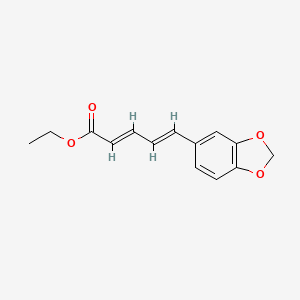

Ethyl piperate (ethyl ester of piperic acid) is a semi-synthetic compound derived from piperine, the primary alkaloid in Piper nigrum (black pepper). It has garnered attention as a lipid-lowering drug candidate due to its ability to modulate cholesterol metabolism . This compound is synthesized via esterification of piperic acid, with the Steglich reaction yielding the highest efficiency (92.79% yield) compared to acid-catalyzed methods (38.3% yield) . Its structure features a conjugated diene and a methylenedioxybenzene group, which influence its stability and bioactivity .

Properties

Molecular Formula |

C14H14O4 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

ethyl (2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoate |

InChI |

InChI=1S/C14H14O4/c1-2-16-14(15)6-4-3-5-11-7-8-12-13(9-11)18-10-17-12/h3-9H,2,10H2,1H3/b5-3+,6-4+ |

InChI Key |

KQDXOQJALDYLMO-GGWOSOGESA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C=C/C1=CC2=C(C=C1)OCO2 |

Canonical SMILES |

CCOC(=O)C=CC=CC1=CC2=C(C=C1)OCO2 |

Synonyms |

ethyl piperate |

Origin of Product |

United States |

Chemical Reactions Analysis

Steglich Esterification

This method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions (room temperature, dichloromethane solvent) to achieve high yields:

-

Reagents : Piperic acid, ethanol, DCC, DMAP.

-

Mechanism : DCC activates the carboxylic acid group of piperic acid, forming an active intermediate that reacts with ethanol. DMAP acts as a catalyst, enhancing nucleophilic attack by ethanol .

Acid-Catalyzed Esterification

Traditional esterification using p-toluenesulfonic acid (p-TsOH) and a Dean-Stark apparatus for water removal:

-

Reagents : Piperic acid, ethanol, p-TsOH, toluene.

-

Conditions : Reflux for 6 hours.

-

Limitations : Lower yield due to ethanol evaporation and incomplete reaction equilibrium .

Table 1: Comparison of Synthesis Methods

| Method | Reagents/Conditions | Yield |

|---|---|---|

| Steglich Esterification | DCC, DMAP, CH₂Cl₂, RT, 24h | 92.79% |

| Acid-Catalyzed | p-TsOH, toluene, Dean-Stark, reflux (6h) | ~34% |

Characterization of Ethyl Piperate

This compound is characterized by NMR spectroscopy and mass spectrometry :

Spectral Data :

-

¹H NMR (CDCl₃) :

-

δ 6.41 (d, J = 14.6 Hz, 1H, olefinic), 5.94 (s, 2H, OCH₂O), 4.22 (q, 2H, OCH₂CH₃), 1.27 (t, 3H, CH₃).

-

-

¹³C NMR :

-

δ 165.5 (C=O), 148.2, 144.6 (aromatic), 60.2 (OCH₂CH₃), 14.3 (CH₃).

-

-

MS (GC/MS) : m/z = 246 (M⁺).

Table 2: Key NMR Assignments

| δ (ppm) | Assignment | Multiplicity |

|---|---|---|

| 6.41 | Olefinic proton (trans) | Doublet |

| 5.94 | Methylenedioxy group | Singlet |

| 4.22 | Ethoxy group (-OCH₂CH₃) | Quartet |

| 1.27 | Ethyl methyl (-CH₃) | Triplet |

Hydrolysis to Piperic Acid

While not explicitly documented for this compound, piperine (a related amide) undergoes basic hydrolysis to yield piperic acid . this compound likely follows analogous ester hydrolysis under acidic or basic conditions.

Aminolysis for Amide Formation

In a related study, mthis compound reacts with piperidine in methanol under basic conditions (NaOCH₃) to form piperine . this compound is expected to undergo similar aminolysis, producing bioactive amides.

Comparison with Similar Compounds

Anticancer Activity

- This compound: Limited direct data, but its precursor (piperine) shows moderate activity.

- Mthis compound : Exhibits superior cytotoxicity (IC₅₀ = 5.54 µg/mL against C6 glioma cells) compared to piperine (IC₅₀ = 6.23 µg/mL) .

- Piperine : Broad-spectrum anticancer effects via apoptosis induction but lower potency than mthis compound .

Antimicrobial Activity

UV Protection

Cardioprotective Effects

- Mthis compound and piperine reduce oxidative stress in cardiomyocytes by scavenging ROS (63.9% and 52.6% reduction in DCF fluorescence, respectively) .

Pharmacokinetics and Metabolism

CES = Carboxylesterase; CYP450 = Cytochrome P450

Key Research Findings

This compound ’s low bioavailability is primarily due to intestinal CES2A3 activity, which hydrolyzes 85.8% of the compound before systemic absorption .

Mthis compound ’s higher anticancer potency correlates with its ester group’s enhanced membrane permeability compared to piperine’s amide .

Isopropyl piperate ’s superior UV protection is attributed to its branched alkyl chain, which improves lipid solubility and film-forming capacity .

Notes and Implications

Bioavailability Challenges : this compound’s therapeutic utility requires CES inhibitors or prodrug strategies to mitigate first-pass metabolism .

Structure-Activity Relationships : Longer/branched alkyl esters (e.g., isopropyl) enhance UV protection but may reduce aqueous solubility .

Comparative Advantages: Mthis compound: Optimal balance between anticancer activity and metabolic stability.

Q & A

Q. What are the optimal synthetic methods for preparing ethyl piperate, and how do reaction conditions influence yield?

this compound is synthesized via acid-catalyzed esterification or Steglich esterification. The acid-catalyzed method uses p-toluene sulfonic acid as a catalyst under reflux (6 hours), yielding 38.3% . In contrast, the Steglich method employs DCC/DMAP at room temperature (24 hours), achieving 92.79% yield due to milder conditions and reduced side reactions . Researchers should prioritize the Steglich method for higher efficiency but validate purity via TLC and column chromatography (hexane/ethyl acetate eluent) .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

Key techniques include:

- ¹H/¹³C NMR : Identify ester groups (e.g., δ 4.22 ppm for -OCH₂CH₃ and δ 167.1 ppm for carbonyl) .

- IR Spectroscopy : Detect ester C=O stretches (~1704 cm⁻¹) and aromatic C=C (1489–1618 cm⁻¹) .

- UV-Vis : Monitor λmax at 342 nm for conjugated systems .

- GC/MS : Confirm molecular ion peak at m/z = 246 . Cross-referencing these markers ensures structural fidelity.

Q. What is the rationale behind modifying piperine to this compound in pharmacological studies?

Piperine exhibits cytotoxicity (e.g., neurotoxicity in rat neurons) and immunotoxicity in mice . This compound, a piperic acid ester, retains lipid-lowering activity while reducing toxicity, making it suitable for UV-protective agents and liposomal drug delivery systems . Researchers should validate reduced toxicity via comparative cell viability assays (e.g., MTT) and in vivo models.

Advanced Research Questions

Q. How can researchers resolve yield discrepancies between acid-catalyzed and Steglich esterification methods for this compound synthesis?

Yield differences arise from reaction mechanisms:

- Acid-catalyzed : Prolonged heating may degrade acid-sensitive intermediates, requiring rigorous water removal (Dean-Stark apparatus) .

- Steglich : Room-temperature activation of carboxyl groups via DCC minimizes decomposition . To optimize, test catalyst ratios (e.g., DMAP 0.22 g vs. DCC 0.57 g) and monitor reaction progress with TLC (hexane:ethyl acetate = 7:3) .

Q. What experimental approaches are recommended to study the interaction between this compound and serum proteins like BSA?

Use fluorescence quenching assays :

- Procedure : Titrate this compound into BSA solution (pH 7.4) and measure emission spectra (λex = 280 nm). Calculate Stern-Volmer constants and binding affinity (Kₐ ~10⁴ M⁻¹) .

- Thermodynamics : Derive ΔG, ΔH, and ΔS via van’t Hoff plots. This compound-BSA binding is entropy-driven (hydrophobic interactions) with a binding distance of ~2.7 nm .

- Metal Ion Interference : Pre-incubate BSA with Ca²⁺/Mg²⁺ to assess competitive binding .

Q. How do coexisting metal ions affect the binding efficiency of this compound to biomacromolecules, and what methodological considerations are critical in such studies?

Metal ions (e.g., Ca²⁺, Cu²⁺) compete for binding sites on proteins, altering this compound’s efficacy. To mitigate:

- Buffer Selection : Use metal-free buffers (e.g., Tris-HCl) or include chelators (EDTA) .

- Control Experiments : Compare binding parameters with/without ions via fluorescence or ITC .

- Molecular Docking : Simulate ion interference using AutoDock Vina to identify steric clashes .

Q. What strategies are effective in evaluating the UV-protective efficacy of this compound in vitro, and what parameters should be monitored?

- UV Absorbance : Measure absorbance spectra (290–400 nm) to assess UVB/UVA blocking .

- Photostability : Exclude samples to UV light (e.g., 340 nm) and track degradation via HPLC .

- Cellular Assays : Use HaCaT keratinocytes to measure ROS reduction (DCFH-DA probe) and apoptosis (Annexin V/PI) under UV exposure .

Q. What are the methodological challenges in assessing the lipid-lowering effects of this compound compared to its parent compound piperine?

- Model Selection : Use high-fat diet-induced hypercholesterolemic rats, but ensure piperine’s bioavailability differences are controlled (e.g., co-administer with piperine enhancers) .

- Dose Equivalence : Normalize doses based on molarity (this compound MW = 246 vs. piperine MW = 285) .

- Mechanistic Studies : Compare PPAR-γ activation via luciferase reporter assays to identify structural advantages of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.